2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid
Overview
Description
Chymostatin is a bioactive peptide of microbial origin that acts as a protease inhibitor with selectivity for chymotrypsin-like serine proteases. It is a mixture of hydrophobic tetrapeptide aldehydes, with three principal components labeled A, B, and C, which differ by one particular amino acid . Chymostatin is known for its strong inhibitory effects on various proteases, including chymotrypsin, chymases, and lysosomal cysteine proteinases such as cathepsins B, H, and L .
Preparation Methods
Chymostatin is naturally produced by several actinomycetes species, such as Streptomyces hygroscopicus and Streptomyces lavendulae . The preparation of chymostatin involves the extraction and purification from these microbial sources. The compound is typically isolated using solvent extraction methods, followed by chromatographic techniques to separate the different components . Industrial production methods focus on optimizing the fermentation conditions to maximize the yield of chymostatin from the microbial cultures .
Chemical Reactions Analysis
Chymostatin undergoes various chemical reactions, including oxidation and reduction. The terminal aldehyde group in chymostatin is subject to oxidation, which can affect its stability . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids .
Scientific Research Applications
Chymostatin has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of chymotrypsin and other proteases, making it valuable in studies involving protease activity and inhibition . In biology and medicine, chymostatin is used to study the role of proteases in various physiological and pathological processes, including inflammation, cancer, and infectious diseases . In industry, chymostatin is included in protease inhibitor cocktails used with plant extracts to prevent proteolytic degradation during protein purification .
Mechanism of Action
Chymostatin exerts its effects by binding to the active site of target proteases, thereby inhibiting their enzymatic activity . The molecular targets of chymostatin include chymotrypsin, chymases, and cathepsins . The inhibition of these proteases can affect various biological pathways, such as the degradation of extracellular matrix proteins, activation of pro-inflammatory cytokines, and conversion of angiotensin I to angiotensin II . Chymostatin’s ability to inhibit multiple proteases makes it a valuable tool in studying the complex roles of these enzymes in health and disease .
Comparison with Similar Compounds
Chymostatin is unique among protease inhibitors due to its broad specificity for chymotrypsin-like serine proteases and lysosomal cysteine proteinases . Similar compounds include leupeptin, antipain, and pepstatin, which also inhibit proteases but have different specificities and mechanisms of action . For example, leupeptin inhibits serine and cysteine proteases, while pepstatin specifically inhibits aspartic proteases . Chymostatin’s ability to inhibit a wide range of proteases makes it particularly useful in studies requiring broad-spectrum protease inhibition .
Properties
IUPAC Name |
2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXDGVXSWIXTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864183 | |
Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51759-76-3, 9076-44-2 | |
Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chymostatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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